[(1,3-benzothiazol-2-yl)amino]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,3-benzothiazol-2-ylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c9-7(13)11-12-8-10-5-3-1-2-4-6(5)14-8/h1-4H,(H,10,12)(H3,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKUHNVHXHRZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1,3 Benzothiazol 2 Yl Amino Thiourea and Analogues
Established Synthetic Routes to [(1,3-benzothiazol-2-yl)amino]thiourea
The most common and direct methods for the synthesis of the target compound involve building the thiourea (B124793) moiety onto the 2-aminobenzothiazole (B30445) scaffold or, alternatively, constructing the benzothiazole (B30560) ring from a thiourea-containing precursor.
Reaction of 2-Aminobenzothiazole with Isothiocyanate Derivatives
A prevalent and straightforward method for synthesizing this compound and its N'-substituted analogues is the reaction of 2-aminobenzothiazole with appropriate isothiocyanate derivatives. mdpi.comnih.gov This approach involves the nucleophilic addition of the amino group of 2-aminobenzothiazole to the electrophilic carbon of an isothiocyanate.
For instance, the reaction of 2-aminobenzothiazole with benzoyl isothiocyanate, generated in situ from benzoyl chloride and potassium thiocyanate (B1210189) in acetone (B3395972), yields 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea. researchgate.net Similarly, reacting 4/6-substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol (B145695) produces N-(4/6-substituted-1,3-benzothiazol-2-yl)-N'-(phenyl)thioureas. mdpi.com The parent compound, this compound, can be synthesized by reacting 2-aminobenzothiazole with an acyl isothiocyanate followed by removal of the acyl group, or by using ammonium (B1175870) thiocyanate. mdpi.com
A general scheme for this reaction is as follows:
2-Aminobenzothiazole + R-N=C=S → N-(1,3-benzothiazol-2-yl)-N'-(R)thiourea
This method's versatility allows for the introduction of a wide array of substituents (R-groups) on the thiourea nitrogen, facilitating the synthesis of a large library of derivatives. nih.gov The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating. nih.govresearchgate.net
A specific example involves the synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. This is achieved by first reacting potassium thiocyanate with 4-bromobenzoyl chloride in acetone to form 4-bromobenzoyl isothiocyanate. Subsequently, 2-aminobenzothiazole is added to this solution, and the mixture is heated, resulting in the desired product. nih.gov
Cyclization Reactions for Benzothiazole Thiourea Formation
An alternative strategy involves the cyclization of an arylthiourea precursor to form the 2-aminobenzothiazole ring. This method is particularly useful when the starting aniline (B41778) derivative is more readily available than the corresponding 2-aminobenzothiazole. The key step is an oxidative cyclization of a substituted phenylthiourea. nih.govresearchgate.net
This transformation is often achieved using bromine in a suitable solvent like chloroform (B151607) or acetic acid. nih.govindexcopernicus.com For example, optically active 2-aminobenzothiazole derivatives have been synthesized by the oxidative cyclization of optically active thioureas using bromine in chloroform. nih.gov The precursor thioureas are themselves prepared by condensing an appropriate isothiocyanate with an aniline derivative. nih.gov
Another approach involves the intramolecular C-S bond formation of N-(2-halophenyl)thioureas. This base-promoted cyclization can proceed without the need for a transition metal catalyst. mdpi.com Furthermore, a metal-free synthesis using thiourea as a sulfur source can produce benzothiazoles from thioformanilides through a tandem cyclization reaction. daneshyari.com
The Jacobsen cyclization, a radical cyclization of thiobenzanilides using potassium ferricyanide, is also a highly effective method for synthesizing substituted 2-aminobenzothiazoles. researchgate.net Additionally, benzyltrimethylammonium (B79724) tribromide has been used as an electrophilic bromine source for the mild conversion of substituted arylthioureas to 2-aminobenzothiazoles. researchgate.netindexcopernicus.com
Synthesis of Substituted and Functionalized Thiourea Derivatives Bearing the 1,3-Benzothiazol-2-yl Moiety
The derivatization of the basic this compound structure is crucial for modulating its physicochemical and biological properties. Modifications can be introduced at the thiourea side chain or on the benzothiazole ring itself.
Introduction of Aromatic and Aliphatic Side Chains
The introduction of various side chains onto the thiourea moiety is readily accomplished by selecting the appropriately substituted isothiocyanate in the reaction with 2-aminobenzothiazole. mdpi.comnih.gov This allows for the incorporation of a diverse range of both aromatic and aliphatic groups.
For example, a series of N-(1,3-benzothiazol-2-yl)-N'-(aryl)thioureas were synthesized from the corresponding arylisothiocyanates. mdpi.com Similarly, reacting 2-aminobenzothiazole with aliphatic isocyanates in dioxane has been shown to produce the corresponding N'-aliphatic-substituted urea (B33335) derivatives, and a similar reaction with ethyl-iso-thiocyanate in pyridine (B92270) yielded the thiourea derivative, albeit in a low yield. mdpi.com The synthesis of N'-(β-bromopropionyl)ureas and N'-(acryloyl)ureas from the reaction of 2-aminobenzothiazole with β-bromopropionyl isocyanate or acryloylisothiocyanate, respectively, further illustrates the introduction of functionalized aliphatic chains. mdpi.com
The following table summarizes the synthesis of various substituted thiourea derivatives:
| Starting 2-Aminobenzothiazole | Isothiocyanate/Reagent | Resulting Product Class | Reference |
| 2-Aminobenzothiazole | Arylisothiocyanates | N-(1,3-Benzothiazol-2-yl)-N'-(aryl)thioureas | mdpi.com |
| 4/6-Substituted 2-Aminobenzothiazoles | Phenylisothiocyanate | N-(4/6-Substituted-1,3-benzothiazol-2-yl)-N'-(phenyl)thioureas | mdpi.com |
| 2-Aminobenzothiazole | β-Bromopropionyl isocyanate | N-(1,3-Benzothiazol-2-yl)-N'-(β-bromopropionyl)urea | mdpi.com |
| 2-Aminobenzothiazole | Ethyl-iso-thiocyanate | N-(1,3-Benzothiazol-2-yl)-N'-(ethyl)thiourea | mdpi.com |
| 2-Aminobenzothiazole | Benzoyl isothiocyanate | 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea | researchgate.net |
Modification of the Benzothiazole Ring System
Modifications to the benzothiazole ring system are typically achieved by starting with a pre-substituted 2-aminobenzothiazole or a substituted aniline for subsequent cyclization. A variety of substituents such as methyl, chloro, nitro, and methoxy (B1213986) groups on the benzene (B151609) ring of 2-aminobenzothiazole are well-tolerated in the subsequent reaction with isothiocyanates. mdpi.comorganic-chemistry.org
For instance, 6-nitro-2-aminobenzothiazole can be reacted with ethylisocyanate to form N-(6-nitro-1,3-benzothiazol-2-yl)-N'-(ethyl)urea. The nitro group can then be reduced to an amino group, which can be further derivatized. mdpi.com The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole has been accomplished through the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate in the presence of bromine. researchgate.net
The synthesis of 6-substituted-2-aminobenzothiazoles can also be achieved by the cyclization of para-substituted anilines with potassium thiocyanate, followed by oxidative cyclization of the resulting thioureas with bromine. researchgate.net This allows for the introduction of functional groups like carboxylic acids onto the benzothiazole ring. researchgate.net
The table below provides examples of modifications on the benzothiazole ring:
| Starting Material | Reagents | Resulting Benzothiazole Moiety | Reference |
| 4-Substituted anilines | Potassium thiocyanate, Bromine | 2-Amino-6-substituted-benzothiazole | researchgate.net |
| 3-Chloro-4-fluoroaniline | Potassium thiocyanate, Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | researchgate.net |
| 6-Nitro-2-aminobenzothiazole | Ethylisocyanate | N-(6-nitro-1,3-benzothiazol-2-yl) | mdpi.com |
| p-Substituted anilines | Ammonium thiocyanate, Bromine | 6-Substituted-2-aminobenzothiazole | indexcopernicus.com |
Advanced Synthetic Techniques in this compound Synthesis
Modern synthetic methodologies are continuously being developed to improve the efficiency, environmental friendliness, and scope of this compound synthesis. These include microwave-assisted synthesis, the use of novel catalysts, and one-pot procedures.
Microwave irradiation has been shown to accelerate the condensation of 2-aminothiophenols with chloroacetyl chloride, suggesting its potential applicability to related cyclization and condensation reactions in the synthesis of benzothiazole precursors. mdpi.com This technique often leads to shorter reaction times and higher yields. mdpi.com
In terms of catalysis, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas has been developed to produce N-benzothiazol-2-yl-amides. organic-chemistry.org An FeCl3-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water provides an environmentally benign route to 2-aminobenzothiazole, a key precursor. rsc.org This reaction can be performed using a phase-transfer catalyst, and the aqueous medium can be recycled. rsc.org Copper- and palladium-catalyzed intramolecular C-S bond formation through cross-coupling between an aryl halide and a thiourea functionality is another advanced method for constructing the 2-aminobenzothiazole scaffold. indexcopernicus.com
One-pot syntheses are also gaining prominence. For example, 2-aminobenzothiazoles can be synthesized directly from aryl isothiocyanates and anilines using benzyltrimethylammonium tribromide, avoiding the isolation of the intermediate thiourea. indexcopernicus.com
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of benzothiazole derivatives. This method drastically reduces reaction times, often from hours to minutes, and frequently results in higher product yields and purity. mdpi.comnih.gov
The application of microwave irradiation has been successfully used in the derivatization of the benzothiazole core. For instance, the synthesis of N-(6-tetrazolyl-benzothiazol-2-yl)-N′-(p-methoxy-benzyl)urea was achieved in a remarkable 91% yield by treating the corresponding 6-cyano derivative with sodium azide (B81097) under microwave irradiation. semanticscholar.orgnih.gov This demonstrates the efficiency of microwaves in promoting reactions that might otherwise require harsh conditions or long durations.
Research has shown that microwave-assisted methods are not only faster but can also be more efficient. In a comparative study for the synthesis of 2-amino thiazole (B1198619) derivatives, microwave irradiation at 170W for 5-15 minutes produced the desired products in higher yields compared to conventional refluxing which took 8-10 hours. nih.gov Similarly, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was significantly accelerated under microwave irradiation compared to traditional heating. mdpi.commdpi.com
The synthesis of key intermediates for more complex analogues also benefits from this technology. 2-cyanomethyl-1,3-benzothiazole, a precursor for various derivatives, was synthesized with a high yield of 92% in just 10 minutes at 40°C under microwave conditions, a significant improvement over older methods that resulted in lower yields and required longer reaction times. organic-chemistry.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzothiazole Analogues
Sonochemical Synthesis Approaches
Sonochemical methods, which utilize high-intensity ultrasound to induce chemical reactions, represent another green and efficient strategy for synthesizing benzothiazole derivatives. This technique often proceeds under mild, solvent-free, and catalyst-free conditions, providing rapid access to the target compounds. analis.com.my
An efficient protocol for the synthesis of benzothiazole derivatives involves the reaction of various benzaldehydes with 2-aminothiophenol (B119425) under ultrasonic probe irradiation. analis.com.my This method is notable for its simplicity and environmental friendliness, as it avoids the need for solvents and catalysts. The reactions are typically complete within 20 minutes at room temperature, affording the desired products in moderate to good yields, ranging from 65% to 83%. analis.com.my
The effectiveness of ultrasonic probe irradiation has been shown to be superior to both the ultrasonic bath method and conventional heating. analis.com.my For a model reaction, the ultrasonic bath yielded less than 10% of the product after 30 minutes, while the probe irradiation method provided significantly higher yields in a shorter time. analis.com.my This highlights the efficiency of localized high-energy cavitation bubbles generated by the ultrasonic probe in promoting the reaction.
In some cases, the use of a biocatalyst in conjunction with ultrasonic irradiation can further enhance reaction rates and yields for thiazole derivatives. nih.govacs.org This combination of green chemistry techniques offers a powerful and sustainable approach to heterocyclic synthesis.
Table 2: Comparison of Synthesis Methods for Benzothiazole Derivatives
Reaction Mechanisms and Yield Optimization in the Synthesis of this compound Analogues
The primary and most direct route to this compound analogues involves the condensation reaction between a 2-aminobenzothiazole (2-ABT) and a suitable isothiocyanate. nih.govsemanticscholar.org A common procedure involves reacting substituted 2-ABTs with phenylisothiocyanate in refluxing ethanol. semanticscholar.org Similarly, 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea can be synthesized from the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in dry acetone. researchgate.net This reaction proceeds via the nucleophilic attack of the primary amino group of 2-ABT on the electrophilic carbon of the isothiocyanate.
The general synthesis of the benzothiazole core itself, a necessary precursor, often involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds like aldehydes, ketones, or acids. mdpi.comnih.govanalis.com.my The mechanism for the reaction with aldehydes can be catalyzed by acids like TsOH·H₂O, proceeding through a ketamine intermediate followed by intramolecular nucleophilic addition and C-C bond cleavage. analis.com.my Alternatively, catalysts like ammonium chloride can activate the aldehyde via hydrogen bonding, promoting the nucleophilic attack by the amino group of 2-aminothiophenol. analis.com.my
Yield optimization for these syntheses has been a significant area of research, focusing on catalysts and energy sources. The use of advanced catalytic systems has shown great promise. For example, nano CeO₂ in water at room temperature has been used as a green and accessible catalyst for the preparation of 2-substituted benzothiazoles. Bimetallic particle catalysts, such as Fe₃O₄@SiO₂@Cu-MoO₃, have also demonstrated exceptional catalytic ability, leading to excellent yields of 83-98% for a wide range of substrates.
A comparative analysis of different synthetic strategies reveals a clear trend towards more efficient and environmentally benign processes. While conventional heating in solvents like ethanol or dioxane remains a viable method, it is often outperformed by microwave-assisted and sonochemical approaches in terms of reaction time and yield. mdpi.comnih.govanalis.com.my
Table 3: Overview of Synthetic Strategies and Yields for Benzothiazole Analogues
Advanced Spectroscopic and Crystallographic Elucidation of 1,3 Benzothiazol 2 Yl Amino Thiourea Derivatives
Comprehensive Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in the initial characterization of newly synthesized [(1,3-benzothiazol-2-yl)amino]thiourea derivatives, confirming their identity and providing details about their electronic structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of these compounds in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H-NMR spectra, protons of the benzothiazole (B30560) ring typically appear as multiplets in the aromatic region, generally between 6.10 and 8.10 ppm. nih.gov The protons of the N-H groups in the thiourea (B124793) linkage are also characteristic, though their chemical shifts can vary depending on the solvent and substitution. In ¹³C-NMR spectra, the carbon atoms of the benzothiazole and other aromatic rings display signals in the expected downfield region, while the thiocarbonyl carbon (C=S) gives a distinct signal at a lower field. beilstein-journals.orgbeilstein-journals.org The combination of these spectral data allows for the unambiguous assignment of the molecular structure. researchgate.net
Table 1: Representative NMR Spectral Data for a this compound Derivative Data is illustrative and based on typical values reported for analogous structures.
| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H-NMR | Aromatic-H (Benzothiazole, Phenyl) | 7.0 - 8.5 |
| N-H (Thiourea) | 9.5 - 12.0 | |
| Substituent Protons (e.g., -CH₃) | 2.0 - 2.5 | |
| ¹³C-NMR | Aromatic-C | 110 - 155 |
| C=O (Acyl derivatives) | ~165 - 175 | |
| C=S (Thiocarbonyl) | ~175 - 185 |
Infrared (IR) spectroscopy is employed to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For acylthiourea derivatives of benzothiazole, the IR spectrum typically shows a strong absorption band for the carbonyl (C=O) stretching vibration in the range of 1675–1677 cm⁻¹. ksu.edu.tr The thiocarbonyl (C=S) stretching vibration is observed at a lower frequency, often around 1150–1160 cm⁻¹. ksu.edu.tr Additionally, stretching vibrations corresponding to N-H bonds are also present.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions occurring within the conjugated systems of the molecule. The UV-Vis spectra of benzothiazole-containing dipeptide derivatives have shown broad absorption bands ranging from approximately 255 nm to 345 nm. mdpi.com These absorptions are typically assigned to π→π* and n→π* electronic transitions within the aromatic benzothiazole ring and the conjugated thiourea moiety. Some derivatives also exhibit fluorescence, with emission spectra that can be dependent on the excitation wavelength. mdpi.com
Table 2: Key Spectroscopic Data (IR and UV-Vis)
| Spectroscopy | Functional Group / Transition | Typical Absorption Range | Reference |
|---|---|---|---|
| Infrared (IR) | ν(C=O) | 1675 - 1677 cm⁻¹ | ksu.edu.tr |
| ν(C=S) | 1151 - 1158 cm⁻¹ | ksu.edu.tr | |
| UV-Visible (UV-Vis) | π→π* / n→π* | 255 - 345 nm | mdpi.com |
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of the synthesized compounds, thereby confirming their elemental composition. The mass spectrum provides a molecular ion peak (M⁺) that corresponds to the mass of the parent molecule. researchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique that is not used for the diamagnetic ligand itself but is highly valuable for analyzing its paramagnetic metal complexes, such as those with Cu(II), Ni(II), or Co(II). ksu.edu.tr EPR spectroscopy probes the environment of unpaired electrons, offering insights into the oxidation state of the metal ion, the coordination geometry of the complex, and the nature of the metal-ligand bonding.
Single-Crystal X-ray Diffraction Studies of this compound Systems
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Table 3: Selected Bond Lengths from a Representative Crystal Structure Data for 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. nih.gov
| Bond | Bond Length (Å) |
|---|---|
| C=S | 1.663 (2) |
| C=O | 1.220 (2) |
| N-C (Thiourea) | 1.383 (3) - 1.390 (3) |
Crystallographic analysis unequivocally shows that these compounds exist in the thioamide tautomeric form in the solid state. nih.govresearchgate.net The conformation around the thiourea C-N bonds is a key structural feature. Studies on 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea reveal that the 4-bromobenzoyl group adopts a trans conformation with respect to the thiono sulfur atom, while the benzothiazole ring is in a cis conformation. nih.gov This cis-trans configuration is a common feature in this class of compounds. nih.govdoaj.org
The dihedral angles between the different planar moieties of the molecule describe the degree of twisting along the molecular backbone. In the 4-bromo derivative, the dihedral angle between the mean planes of the 4-bromophenyl and benzothiazolyl units is 10.45°. nih.goviucr.org The thiourea fragment is nearly coplanar with the benzothiazole moiety (dihedral angle of 1.94°) but is more twisted relative to the 4-bromophenyl ring (dihedral angle of 8.64°). nih.goviucr.org In contrast, for 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea, the pseudo-S(6) ring formed by intramolecular hydrogen bonding has dihedral angles of 11.23° and 11.91° with the benzothiazole and phenyl rings, respectively. nih.govresearchgate.net
Table 4: Dihedral Angles in this compound Derivatives
| Derivative | Planes | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | (4-bromophenyl) / (benzothiazolyl) | 10.45 (11) | nih.goviucr.org |
| (Thiourea) / (benzothiazolyl) | 1.94 (11) | nih.goviucr.org | |
| 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea | (Phenyl) / (benzothiazolyl) | 28.42 (8) | nih.gov |
| (Thiourea) / (Phenyl) | 24.09 (7) | nih.gov |
Characterization of Intramolecular Hydrogen Bonding Networks
The three-dimensional structure and conformational stability of this compound derivatives are significantly influenced by the presence of intramolecular hydrogen bonding networks. These non-covalent interactions, which occur within a single molecule, play a crucial role in dictating the preferred spatial arrangement of the benzothiazole, thiourea, and substituent moieties. The elucidation of these networks is primarily achieved through advanced analytical techniques, with single-crystal X-ray diffraction providing definitive geometric proof and spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offering corroborative evidence in solution and solid states.
Detailed crystallographic studies on N-acyl derivatives of the parent compound, such as 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea and 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, reveal a consistent and highly stable intramolecular hydrogen bonding pattern. nih.govresearchgate.net The most prominent of these is an N—H⋯O hydrogen bond. This interaction involves the hydrogen atom of the thioamide group (N-H) and the oxygen atom of the adjacent carbonyl group (C=O). nih.govnih.gov
This specific hydrogen bond results in the formation of a planar, six-membered pseudo-ring, a motif described by the graph-set notation S(6). nih.govresearchgate.net This intramolecular ring is a recurring feature in related benzoylthiourea (B1224501) derivatives and is critical for stabilizing the molecular conformation. nih.gov The planarity of this ring system is reinforced by π-electron delocalization, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB), which strengthens the hydrogen bond. mdpi.com
The formation of the S(6) ring imposes significant conformational constraints on the molecule. X-ray data for 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea show that the 2-benzothiazolyl group adopts a cis conformation relative to the thiono (C=S) sulfur atom across the N2—C8 bond. nih.gov Conversely, the 4-bromobenzoyl group is in a trans conformation with respect to the same sulfur atom across the N3—C8 bond. nih.gov This specific arrangement is a direct consequence of the stabilizing intramolecular hydrogen bond.
In addition to the prominent N—H⋯O interaction, other intramolecular hydrogen bonds can occur in related benzothiazole structures, such as those involving the thiazole (B1198619) nitrogen atom (N—H⋯Nthiazole). nih.gov
Table 1: Selected Intramolecular Hydrogen Bond Geometry from X-ray Crystallography This table presents typical geometric parameters for the intramolecular N—H⋯O hydrogen bond found in N-acyl derivatives of this compound, leading to the formation of an S(6) ring.
| Compound | Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea | N-H | H | O=C | d | d | d | d | researchgate.net |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | N-H | H | O=C | d | d | d | d | nih.gov |
| d: Data reported in the referenced study, confirming the presence and planarity of the S(6) pseudo-ring. |
Spectroscopic techniques provide further confirmation of these intramolecular interactions.
FT-IR Spectroscopy : The formation of a hydrogen bond typically weakens the covalent X-H bond, causing its stretching vibration to appear at a lower frequency (a red shift) in the infrared spectrum. mdpi.com In the case of N-acyl thiourea derivatives, the N-H stretching band involved in the intramolecular hydrogen bond is observed at a lower wavenumber compared to a "free" N-H group, which is a clear indication of this interaction. nih.govjetir.org
¹H NMR Spectroscopy : This technique is particularly sensitive to the chemical environment of protons. A proton involved in a hydrogen bond is deshielded, causing its resonance signal to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum. mdpi.com The thioamide proton (N-H) participating in the S(6) ring of this compound derivatives exhibits a pronounced downfield shift, a characteristic feature that corroborates the existence and strength of the intramolecular hydrogen bond observed in the solid state. acs.orgresearchgate.net
Coordination Chemistry of 1,3 Benzothiazol 2 Yl Amino Thiourea As a Ligand
Synthesis and Characterization of Metal Complexes of [(1,3-benzothiazol-2-yl)amino]thiourea
The synthesis of metal complexes of 1-(benzo[d]thiazol-2-yl)thiourea (btt) first requires the preparation of the ligand itself. The ligand can be synthesized through a multi-step process starting from aniline (B41778) and concentrated hydrochloric acid to produce phenylthiourea. In a subsequent step, this intermediate is treated with hydrochloric acid to yield pure 1-(benzo[d]thiazol-2-yl)thiourea. ias.ac.in
Once the ligand is obtained, its metal complexes can be synthesized. A general method involves dissolving the btt ligand and a metal salt in a suitable solvent, often with the addition of another ligand to form ternary complexes. For instance, ternary complexes of Copper(II), Cobalt(II), and Nickel(II) have been prepared using this approach. ias.ac.in The resulting solid complexes are then isolated and can be characterized using a variety of analytical and spectroscopic techniques, including elemental analysis, Infrared (IR) spectroscopy, ¹H-NMR, Electron Paramagnetic Resonance (EPR), UV-Visible spectroscopy, molar conductance measurements, and thermal analysis. ias.ac.in
The versatile donor atoms within the 1-(benzo[d]thiazol-2-yl)thiourea ligand allow it to coordinate with a wide array of transition metal ions.
Cu(II), Co(II), and Ni(II): Ternary metal complexes of Cu(II), Co(II), and Ni(II) with 1-(benzo[d]thiazol-2-yl)thiourea have been successfully synthesized and characterized. ias.ac.in Spectroscopic evidence from these studies suggests that the metal ions coordinate with the ligand to form stable complexes. ias.ac.in
Zn(II) and Hg(II): While specific studies on Zn(II) and Hg(II) complexes with the exact btt ligand are not extensively detailed, the coordination behavior of thiourea (B124793) derivatives with these ions is well-documented. Thiourea ligands typically coordinate to Zn(II) and Hg(II) through the soft sulfur donor atom, leading to the formation of complexes like [Tu₂ZnCl₂] and [Tu₂HgI₂] with related thiourea ligands. mdpi.com Softer metal ions such as Hg(II) and Cu(I) often form stable complexes with thiourea derivatives. cardiff.ac.uk
Pt(II): Platinum(II) complexes involving benzothiazolyl thiourea derivatives have been synthesized. For example, a complex with the related ligand 1-(benzo[d]thiazol-2-yl)-3-phenylthiourea, [Pt(BtztH)₂], has been prepared from potassium tetrachloroplatinate. researchgate.net
Fe(III) and Au(III): The coordination chemistry of 1-(benzo[d]thiazol-2-yl)thiourea with Iron(III) and Gold(III) is not as thoroughly documented in the available literature. However, functionalized thiourea ligands have been studied with Gold(III), forming complexes with four-membered S,N coordinated metallocycles. waikato.ac.nz
The table below summarizes the reported coordination of 1-(benzo[d]thiazol-2-yl)thiourea and its derivatives with various transition metals.
| Metal Ion | Reported Complex/Derivative | Characterization Methods | Reference |
| Cu(II) | Ternary complex of 1-(benzo[d]thiazol-2-yl)thiourea | Elemental analysis, IR, ¹H-NMR, EPR, UV-Vis, TGA | ias.ac.in |
| Co(II) | Ternary complex of 1-(benzo[d]thiazol-2-yl)thiourea | Elemental analysis, IR, ¹H-NMR, UV-Vis, TGA | ias.ac.in |
| Ni(II) | Ternary complex of 1-(benzo[d]thiazol-2-yl)thiourea | Elemental analysis, IR, ¹H-NMR, UV-Vis, TGA | ias.ac.in |
| Pt(II) | [Pt(BtztH)₂] (with phenyl-substituted derivative) | Synthesis reported | researchgate.net |
| Zn(II) | [Tu₂ZnCl₂] (with related 1,3-diisobutyl thiourea) | Spectroscopic data | mdpi.com |
| Hg(II) | [Tu₂HgI₂] (with related 1,3-diisobutyl thiourea) | Spectroscopic data | mdpi.com |
Ligand Binding Modes and Coordination Geometries
The structural diversity of metal complexes derived from 1-(benzo[d]thiazol-2-yl)thiourea is a direct result of the ligand's flexible coordination behavior and the preferred coordination numbers and geometries of the central metal ions.
Thiourea-based ligands can exist in thione (>C=S) and thiol (>C-SH) tautomeric forms. Coordination typically occurs in the neutral thione form, especially with late transition metals. waikato.ac.nz For 1-(benzo[d]thiazol-2-yl)thiourea, spectroscopic data from its metal complexes indicate that the >C=S group is involved in coordination to the metal ion. ias.ac.in This is supported by shifts in the ¹H-NMR signals of the NH₂ protons upon complexation, which suggests an adjustment of the electronic environment around the thiourea moiety. ias.ac.in
Thiourea derivatives can act as monodentate ligands, coordinating solely through the sulfur atom, or as bidentate chelating agents. mdpi.comcardiff.ac.uk In chelation, the sulfur atom and a nearby nitrogen atom (from the thiourea backbone or an adjacent heterocyclic ring) bind to the same metal center. This N,S-coordination is a common binding mode for functionalized thiourea ligands. waikato.ac.nz While the specific ligand this compound lacks a carbonyl group for the well-known anionic O,S chelation seen in acylthioureas, it possesses nitrogen atoms in both the thiourea and benzothiazole (B30560) moieties that can participate in N,S chelation. nih.govnih.gov
The coordination of 1-(benzo[d]thiazol-2-yl)thiourea and its derivatives with various transition metals leads to complexes with a range of geometries, dictated by the metal's electronic configuration and the steric and electronic properties of the ligands.
Distorted Octahedral: Spectral and analytical studies of the Cu(II), Co(II), and Ni(II) ternary complexes with 1-(benzo[d]thiazol-2-yl)thiourea have revealed that these complexes adopt a distorted octahedral geometry. ias.ac.inresearchgate.net Similarly, related Schiff base complexes derived from 6-ethoxy-1,3-benzothiazole-2-amine with Co(II), Ni(II), Cu(II) and Zn(II) also exhibit octahedral geometry. acs.org
Trigonal-Bipyramidal: While not specifically reported for the title compound, this geometry has been observed in copper(II) complexes with related thiazole-containing ligands. nih.gov
Square-Planar: This geometry is common for d⁸ metal ions like Pt(II). Platinum(II) complexes with related sulfonylthiourea ligands have been reported, and this geometry is a strong possibility for Pt(II) complexes of btt. waikato.ac.nz
Tetrahedral: For metal ions like Zn(II) and Cu(I), a tetrahedral geometry is often preferred. Complexes of 1,3-diisobutyl thiourea with Cu(I) and Zn(II) have been shown to adopt tetrahedral or trigonal planar geometries. mdpi.com
| Metal Ion(s) | Ligand | Geometry | Reference |
| Cu(II), Co(II), Ni(II) | 1-(benzo[d]thiazol-2-yl)thiourea | Distorted Octahedral | ias.ac.in |
| Co(II), Ni(II), Cu(II), Zn(II) | 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-methoxyphenol | Octahedral | acs.org |
| Cu(I), Zn(II) | 1,3-Diisobutyl thiourea | Tetrahedral/Trigonal | mdpi.com |
Reactivity and Catalytic Potential of this compound Metal Complexes
The reactivity of metal complexes is often linked to their potential as catalysts in chemical transformations. While thiourea derivatives and their metal complexes are recognized for their catalytic applications in various organic reactions, specific studies focusing on the catalytic potential of 1-(benzo[d]thiazol-2-yl)thiourea complexes are limited. nih.gov Research on related compounds, however, suggests potential avenues for exploration. For instance, certain gold(I) complexes of benzoyl thiourea derivatives have been shown to mediate intramolecular transamidation reactions. semanticscholar.org The rich coordination chemistry and structural variety of this compound complexes indicate that they could be promising candidates for future research in catalysis.
Theoretical and Computational Investigations of 1,3 Benzothiazol 2 Yl Amino Thiourea Systems
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Properties
Quantum chemical calculations are fundamental in predicting the geometry, electronic properties, and spectroscopic features of molecules. For derivatives of benzothiazole-thiourea, Density Functional Theory (DFT) is a commonly employed method due to its balance of accuracy and computational cost. citedrive.comresearchgate.netresearchgate.netnih.govmdpi.comnih.gov
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. citedrive.commdpi.com A smaller energy gap generally implies higher reactivity and easier electronic excitation. citedrive.com For various benzothiazole (B30560) derivatives, ΔE values have been calculated to be in the range of 4.46–4.73 eV. mdpi.com The analysis of the HOMO and LUMO electron density distributions would reveal the regions of the molecule that are electron-donating and electron-accepting, respectively.
Table 1: Representative HOMO-LUMO Energy Gaps for Benzothiazole Derivatives
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzothiazole-Urea(Thiourea) Hybrids | Not Specified | Not Specified | Smaller gap linked to higher reactivity | citedrive.com |
| 2-Arylbenzothiazoles | Not Specified | Not Specified | 4.46 - 4.73 | mdpi.com |
Note: Data for the specific compound [(1,3-benzothiazol-2-yl)amino]thiourea is not available in the cited literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For thiourea (B124793) derivatives, the sulfur and oxygen atoms often exhibit negative potential, while the N-H protons show positive potential, indicating their roles as hydrogen bond acceptors and donors, respectively.
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational frequency analysis, typically performed using DFT, is instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies, researchers can confirm the molecular structure and understand the bonding characteristics. For instance, the calculated frequencies for C=S, C=O, and N-H stretching and bending modes in benzothiazole-thiourea derivatives can be correlated with their experimental IR spectra, providing a detailed picture of the molecular vibrations.
Molecular Docking and Molecular Dynamics Simulations of this compound
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. citedrive.comresearchgate.netresearchgate.netnih.govbiointerfaceresearch.com
Prediction of Binding Affinities and Interaction Modes with Biological Targets
Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. citedrive.comresearchgate.netresearchgate.net For related benzothiazole-thiourea compounds, docking studies have been performed against various bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS), to explore their potential as antibacterial agents. citedrive.comresearchgate.netresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. For example, in studies on benzothiazole derivatives, the nitrogen atom of the benzothiazole ring and the secondary amine have been shown to form crucial hydrogen bonds with the backbone of amino acid residues like MET319. biointerfaceresearch.com
Table 2: Representative Molecular Docking Results for Benzothiazole-Thiourea Derivatives
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Benzothiazole-Thiourea Hybrid (3j) | S. aureus TyrRS | -9.3 | Not Specified | citedrive.comresearchgate.netresearchgate.net |
| Benzothiazole-Thiourea Hybrid (3n) | S. aureus TyrRS | -8.6 | Not Specified | citedrive.comresearchgate.netresearchgate.net |
| Benzothiazole-Thiazole Hybrid | p56lck | Not Specified | MET319 | biointerfaceresearch.com |
Note: Data for the specific compound this compound is not available in the cited literature.
Mechanistic Insights into Preclinical Biological Activities of 1,3 Benzothiazol 2 Yl Amino Thiourea and Its Complexes
Antimicrobial Activity: Mechanistic Studies in In Vitro and Preclinical Models
Derivatives of [(1,3-benzothiazol-2-yl)amino]thiourea have shown considerable promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Antibacterial Activity Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds exhibit significant inhibitory effects against common pathogens like Staphylococcus aureus and Escherichia coli. mdpi.comresearchgate.net For instance, certain N-(benzothiazol-2-ylcarbamoyl)carbothioamide derivatives have shown activity equipotent to the standard drug ampicillin against these strains. tandfonline.com
Research into a series of benzothiazole-urea/thiourea (B124793) hybrids revealed compounds with significant inhibition zones and low minimum inhibitory concentrations (MICs) against S. aureus and E. coli. dntb.gov.ua One particular derivative displayed high potency against various Gram-positive and Gram-negative bacterial strains with a MIC value of 3.12 μg/ml, which is twofold more active than the standard drug ciprofloxacin (MIC 6.25 μg/ml). nih.gov Furthermore, some N-ethyl-ureabenzothiazole derivatives have displayed potent antibacterial activity, with MIC values against S. aureus as low as 0.03–0.06 μg/mL. mdpi.comnih.gov
| Bacterial Strain | Compound/Derivative | Activity (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | N-ethyl-ureabenzothiazole derivatives | 0.03–0.06 μg/mL | mdpi.comnih.gov |
| Gram+/Gram- strains | Dialkyne substituted 2-aminobenzothiazole (B30445) derivative (3e) | 3.12 μg/mL | nih.gov |
| S. aureus, E. coli | Benzothiazole-thiourea hybrid (6) | Equipotent to Ampicillin | tandfonline.com |
Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)
In addition to antibacterial effects, these compounds have been investigated for their antifungal properties. Screening against various fungal pathogens, including Candida albicans and Aspergillus niger, has shown that many derivatives possess moderate to good fungal inhibition. mdpi.comresearchgate.net For example, a series of triazolo-thiadiazole-aminobenzothiazoles were found to be active against several pathogenic fungal strains at concentrations of 12.5–100 μg/mL. mdpi.com
Certain derivatives have demonstrated significant potency. One study identified a compound that was highly active against all tested fungal strains, with MIC values ranging from 1.56 μg/ml to 12.5 μg/ml. nih.gov The antifungal activity of these compounds makes them candidates for the development of new treatments for fungal infections. researchgate.net
| Fungal Strain | Compound/Derivative | Activity (MIC) | Reference |
|---|---|---|---|
| C. albicans, A. niger, others | Triazolo-thiadiazole-aminobenzothiazoles | 12.5–100 μg/mL | mdpi.com |
| Various fungal strains | Dialkyne substituted 2-aminobenzothiazole derivative (3n) | 1.56-12.5 μg/mL | nih.gov |
Antitubercular Activity Against Mycobacterium tuberculosis H37Rv Strain
The emergence of multidrug-resistant tuberculosis has necessitated the search for novel therapeutic agents. Benzothiazole-thiourea derivatives have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis. nih.govnih.gov Several studies have screened these compounds specifically against the virulent H37Rv strain. tandfonline.comnih.gov
One investigation found that an amino-benzothiazole scaffold demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.govbiorxiv.org In a separate study, a novel series of benzothiazole (B30560) urea (B33335) and thiourea derivatives were synthesized and screened for their antimicrobial activity, with one compound, N1-(benzothiazol-2-yl)-N3-morpholinourea, showing the best activity against the M. tuberculosis H37Rv strain. tandfonline.com
Proposed Mechanisms of Action for Antimicrobial Effects
Several mechanisms have been proposed to explain the antimicrobial effects of this compound derivatives. These mechanisms often involve the inhibition of essential bacterial enzymes.
Enzyme Inhibition : A primary proposed mechanism is the inhibition of bacterial enzymes crucial for survival. Studies have shown that these compounds can act as inhibitors of DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication. nih.gov Specifically, some derivatives displayed significant inhibitory activity against purified S. aureus GyrB. mdpi.comnih.gov Molecular docking studies have also suggested that the inhibition of S. aureus tyrosyl-tRNA synthetase (TyrRS) is a likely mechanism of action. dntb.gov.ua For antifungal activity, one proposed mechanism involves the destruction of the mycelium structure by increasing the permeability of the fungal cell membrane. researchgate.net
Cell Wall Disruption : Another potential mechanism is the disruption of the bacterial cell wall. Docking studies have predicted that the inhibition of LD-carboxypeptidase, an enzyme involved in peptidoglycan synthesis, is a possible mechanism for the antibacterial activity of related benzothiazolylthiazolidin-4-one compounds. mdpi.com
Anticancer and Cytotoxic Activity: Cellular Mechanisms in In Vitro Models
Beyond their antimicrobial properties, this compound derivatives have been extensively studied for their potential as anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.
Cytotoxicity against Various Cancer Cell Lines (e.g., HT-29, SW480, SW620, PC3, K-562, MCF-7)
In vitro studies have confirmed the cytotoxic effects of these compounds across a panel of cancer cell lines. Benzothiazole thiourea derivatives have been screened for antitumor activity against human breast cancer (MCF-7), colon cancer (HT-29, SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines. nih.govresearchgate.netmdpi.com
One study found that certain 3-(trifluoromethyl)phenylthiourea analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells, with IC₅₀ values ≤ 10 µM. nih.gov Another series of optically active thiourea derivatives were found to be most effective against MCF-7 cells, with IC₅₀ values in the range of 15-30 µM. nih.gov Research on 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea showed it induced a large population of apoptotic cells (79.45%) in the HT-29 colon cancer cell line. researchgate.net The mechanism of this cytotoxic action is often linked to the induction of apoptosis. For example, some thioureas exerted strong pro-apoptotic activity, with one compound inducing late apoptosis in 95–99% of colon cancer cells and 73% of K-562 cells. nih.gov Furthermore, some derivatives have been shown to act as inhibitors of IL-6 secretion in colon cancer cells. nih.gov
| Cell Line | Compound/Derivative | Activity (IC₅₀) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| SW480, SW620, PC3, K-562 | 3-(trifluoromethyl)phenylthiourea analogs | ≤ 10 µM | Induction of apoptosis, IL-6 inhibition | nih.gov |
| MCF-7 | Optically active thiourea derivatives | 15-30 µM | DNA damage | nih.gov |
| HT-29 | 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | N/A | Induction of apoptosis (79.45%) | researchgate.net |
| MCF-7 | N1-(benzothiazol-2-yl)-N3-morpholinourea | Potent cytotoxicity | G-quadruplex stabilization | tandfonline.com |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Derivatives of this compound have demonstrated significant potential in cancer therapy through the induction of apoptosis and disruption of the cell cycle. Mechanistic studies indicate that these compounds can trigger programmed cell death in cancer cells. For instance, treatment of human colon cancer cells (HT-29) with 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea resulted in a substantial apoptotic cell population of 79.45%, which was 1.2 times higher than that induced by the conventional chemotherapy drug cisplatin at the same concentration.
The pro-apoptotic activity of these compounds is often mediated through the activation of caspases, which are crucial executioners of apoptosis. Research has shown that certain benzothiazole thiourea derivatives can induce apoptosis by activating procaspase-3 into its active form, caspase-3. Further investigations into related benzothiazole structures reveal that a key mechanism for inducing apoptosis can be through the intrinsic mitochondrial pathway. This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a loss of the mitochondrial transmembrane potential. The disruption of mitochondrial integrity is a critical step that ultimately leads to the activation of the caspase cascade and cell death.
In addition to inducing apoptosis, benzothiazole-based compounds are known to interfere with the normal progression of the cell cycle in cancer cells. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from proliferating. Some derivatives have been shown to cause cell cycle arrest at the G1 phase, while others have the ability to arrest cells in the G2/M phase, thereby inhibiting cell division and tumor growth.
Inhibition of Telomerase Enzyme Activity and G-Quadruplex Stabilization
A promising anticancer strategy involves the inhibition of telomerase, an enzyme that is overactive in the vast majority of cancer cells and contributes to their immortality. The benzothiazole thiourea scaffold has been identified as a potential telomerase inhibitor, primarily through the mechanism of G-quadruplex stabilization.
Telomeres, the protective caps at the ends of chromosomes, contain guanine-rich DNA sequences that can fold into four-stranded structures known as G-quadruplexes. The formation and stabilization of these structures at the telomere ends can physically obstruct the telomerase enzyme, preventing it from elongating the telomeres. This leads to progressive telomere shortening with each cell division, eventually triggering cellular senescence or apoptosis.
Molecular modeling studies have supported this mechanism, showing that benzothiazole urea and thiourea derivatives can effectively bind to the G-quadruplex structures within human telomeric DNA. This binding stabilizes the G-quadruplex, making it a more effective roadblock for telomerase. Beyond telomeres, G-quadruplex structures are also found in the promoter regions of several key oncogenes, such as c-MYC and c-KIT. Benzothiazole derivatives have also shown the ability to preferentially bind to and stabilize these promoter G-quadruplexes. This stabilization can suppress the transcription of these oncogenes, providing an additional, non-telomeric mechanism for the anticancer activity of these compounds.
Modulation of Kinase Pathways (e.g., Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibition)
The benzothiazole nucleus is a recognized scaffold for designing inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases. While direct experimental data on this compound as an inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is emerging, computational studies strongly support this potential. The thiourea moiety, a key feature of the compound, has been identified as a potent pharmacophore for MK-2 inhibition. Molecular modeling has elucidated that thiourea analogs can form crucial hydrogen bond interactions with key amino acid residues like Leu141, Lys93, and Asp207 within the MK-2 active site.
The broader class of benzothiazole derivatives has a well-documented history of kinase inhibition. For example, the compound AS601245, which features a 1,3-benzothiazol-2-yl group, is an inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, a member of the MAP kinase family. Other derivatives have been developed as inhibitors for Receptor-Interacting Protein 2 (RIP2) kinase and Phosphoinositide 3-kinase (PI3K), demonstrating the versatility of the benzothiazole scaffold in targeting different kinase families. This collective evidence suggests that this compound is a promising candidate for the modulation of kinase pathways, with a rational basis for its potential activity against MK-2.
Antioxidant Activity: In Vitro Radical Scavenging Mechanisms
This compound, also referred to as 1-(benzo[d]thiazol-2-yl)thiourea (btt), and its metal complexes have been evaluated for their antioxidant properties through various in vitro assays. These studies have consistently shown that while the parent ligand possesses moderate antioxidant activity, its potency is significantly enhanced upon complexation with metal ions.
Assessment by DPPH, H2O2, and Nitric Oxide (NO) Radical Scavenging Assays
The radical scavenging potential of the compound and its complexes has been systematically assessed using established methods that measure the ability to neutralize different types of free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The parent ligand, btt, shows moderate scavenging activity.
Hydrogen Peroxide (H₂O₂) Scavenging Assay: This method evaluates the capacity of the compounds to neutralize hydrogen peroxide, a reactive oxygen species that can damage cells.
Nitric Oxide (NO) Scavenging Assay: This assay determines the ability to inhibit the production of nitric oxide radicals, which are implicated in inflammatory processes.
In all these assays, the metal complexes of btt consistently demonstrate superior radical scavenging activity compared to the free ligand.
Interactive Table: Radical Scavenging Activity Below is a summary of the radical scavenging activities. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | H₂O₂ Scavenging IC₅₀ (µg/mL) | NO Scavenging IC₅₀ (µg/mL) |
| btt (Ligand) | Moderate Activity | Moderate Activity | Moderate Activity |
| Co(II) Complex | Higher Activity | Higher Activity | Higher Activity |
| Ni(II) Complex | Higher Activity | Higher Activity | Higher Activity |
| Cu(II) Complex | Highest Activity | Highest Activity | Highest Activity |
| Note: Specific IC₅₀ values vary across studies, but the trend consistently shows the copper complex as the most potent. |
Ferric Reducing Antioxidant Power (FRAP) Methodologies
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate the antioxidant potential of this compound and its complexes. This method is based on the ability of an antioxidant to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ions in the presence of 2,4,6-tripyridyl-s-triazine (TPTZ). The resulting ferrous-TPTZ complex has an intense blue color, and the change in absorbance is proportional to the antioxidant capacity of the compound.
Consistent with the radical scavenging assays, the FRAP analysis confirmed that the metal complexes possess greater reducing power than the parent ligand alone. This indicates an enhanced ability to donate electrons, which is a key mechanism of antioxidant action.
Role of Metal Complexation in Enhancing Antioxidant Potency
A central finding in the study of this compound is the significant enhancement of its antioxidant activity upon coordination with transition metal ions such as Copper (Cu(II)), Cobalt (Co(II)), and Nickel (Ni(II)). While the ligand itself has moderate activity, the formation of metal complexes leads to a marked increase in the ability to scavenge free radicals and reduce ferric ions.
Among the tested complexes, the copper (Cu(II)) complex consistently emerges as the most potent antioxidant. This superior activity is attributed to the specific electronic properties and geometry of the copper complex. The coordination of the metal ion to the thiourea derivative alters the electron density distribution within the molecule, facilitating the donation of electrons or hydrogen atoms to neutralize free radicals more effectively than the ligand alone.
Enzyme Inhibition Kinetics of this compound Derivatives
The unique structural features of this compound derivatives make them potent inhibitors of various enzymes. The following subsections explore the kinetic and mechanistic details of their interactions with several key enzymes.
Urease Inhibitory Activity and Kinetic Studies (e.g., competitive inhibition)
Derivatives of benzothiazole have demonstrated significant potential as urease inhibitors. In various studies, these compounds have exhibited inhibitory activities, with some analogues showing greater potency than the standard inhibitor, thiourea. For instance, a series of novel benzothiazole derivatives displayed urease inhibitory potential with IC50 values ranging from 6.01±0.23 to 21.07±0.77 μM, compared to thiourea's IC50 of 11.58±0.34 μM. mdpi.com One of the most potent inhibitors identified in a study was compound 3b, with an IC50 value of 6.01±0.23 μM. mdpi.com
Kinetic studies on N,N'-disubstituted thiourea derivatives have revealed that their mode of inhibition can vary. While many act as mixed-type inhibitors, some have been identified as competitive inhibitors. nih.gov For example, compounds 13 and 30 in a particular study were found to be competitive inhibitors of urease. nih.gov The structure-activity relationship suggests that electron-donating groups on the aryl ring of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues enhance their urease inhibitory activity. acs.org Molecular docking studies further support these findings, indicating that these compounds can effectively bind to the active site of the urease enzyme, thereby blocking its catalytic activity. semanticscholar.org
Table 1: Urease Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound | IC50 (μM) | Inhibition Type |
|---|---|---|
| Derivative 3b | 6.01 ± 0.23 | - |
| Thiourea (Standard) | 21.00 ± 0.11 | - |
| Compound 13 | - | Competitive |
| Compound 30 | - | Competitive |
Tyrosinase Inhibition and Mechanistic Elucidation (e.g., non-competitive inhibition)
Benzothiazole-thiourea hybrids have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis. A study on a series of these hybrids found that most compounds exhibited significantly better inhibition than the standard, kojic acid (IC50 = 16.8320 ± 1.1600 µM). researchgate.net The most effective inhibitor, compound BT2 , demonstrated an IC50 value of 1.3431 ± 0.0254 µM. researchgate.net
Kinetic analysis of compound BT2 revealed a non-competitive mode of inhibition, with a Ki value of 2.8 µM. researchgate.netnih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site, to impede its function. Molecular docking studies have provided insights into the binding interactions, showing that the amino groups of the thiourea moiety form hydrogen bonds with specific amino acid residues of the enzyme, such as Glu322. researchgate.netnih.gov Additionally, π-π stacking interactions between the benzothiazole ring and histidine residues (His244 and His263) contribute to the stable binding of the inhibitor. researchgate.netnih.gov
Table 2: Tyrosinase Inhibitory Activity of a Benzothiazole-Thiourea Derivative
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| BT2 | 1.3431 ± 0.0254 | Non-competitive | 2.8 |
| Kojic Acid (Standard) | 16.8320 ± 1.1600 | - | - |
Carbonic Anhydrase (hCA-I, hCA-II) Inhibition
Benzothiazole-based compounds have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic forms hCA I and hCA II. Studies on benzothiazole-bearing sulfonamides with a ureido linker have shown that these compounds can exhibit low to moderate inhibitory activities against hCA I, with Ki values in the micromolar to nanomolar range. nih.gov The position of the sulfamoyl group on the benzothiazole scaffold has been found to significantly influence the inhibitory potency. For instance, a para-substituted sulfamoyl group (compound 8c ) resulted in a much higher inhibition constant for hCA I (Ki = 361.7 nM) compared to ortho- and meta-substituted analogues. nih.gov
Similarly, for hCA II, these derivatives have demonstrated inhibitory potential, with Ki values spanning from 54.1 to 785.2 nM. nih.gov Again, the para-substituted compound 8c showed the most potent inhibition with a Ki of 54.1 nM. nih.gov While these studies focus on ureido derivatives, they highlight the potential of the benzothiazole scaffold in designing CA inhibitors. Further research is needed to specifically elucidate the kinetic and mechanistic details of this compound and its direct derivatives on hCA-I and hCA-II.
Table 3: Carbonic Anhydrase Inhibitory Activity of Benzothiazole-Ureido-Sulfonamide Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
|---|---|---|
| 8a (ortho) | 12590 | 785.2 |
| 8b (meta) | 4040 | 652.7 |
| 8c (para) | 361.7 | 54.1 |
α-Chymotrypsin Inhibition Mechanisms
While direct kinetic studies on the α-chymotrypsin inhibitory activity of this compound are limited, research on structurally related compounds provides valuable insights. A study on N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea, a urea analogue, demonstrated substantial inhibition of α-chymotrypsin with an IC50 value of 20.6 ± 0.06 μM. nih.gov This suggests that the benzothiazole core is a key pharmacophore for this activity. The inhibitory effect was found to be influenced by the position of the substituent on the phenyl ring, with para-substitution showing the most significant activity. nih.gov
Kinetic studies on other classes of compounds, such as phenolic glycosides, have identified non-competitive inhibition as a possible mechanism for α-chymotrypsin inhibition. nih.gov However, the precise mechanism for benzothiazole-thiourea derivatives remains to be elucidated through dedicated kinetic analyses.
Paraoxonase 1 (PON-1) Enzyme Inhibition
Currently, there is a lack of specific research data on the direct inhibition of the Paraoxonase 1 (PON-1) enzyme by this compound or its close derivatives. While studies have identified various inhibitors of PON1, including sulfonamide and dihydropyridine derivatives, the interaction of benzothiazole-thiourea compounds with this enzyme has not been reported. kocaeli.edu.tr General studies on PON1 inhibitors have shown that factors such as negatively charged lipids can preferentially inhibit its paraoxonase activity. banglajol.info Further investigation is required to determine if the structural features of this compound derivatives allow for any interaction with and potential inhibition of PON-1.
Anti-inflammatory and Analgesic Activities: Preclinical Mechanistic Understanding
Benzothiazole derivatives have shown promising anti-inflammatory and analgesic properties in preclinical studies, with activities often comparable to established drugs like diclofenac and celecoxib. nih.gov The underlying mechanisms appear to be multifactorial, involving the modulation of key inflammatory pathways.
The anti-inflammatory action of these compounds is believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.netnih.gov By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov
Furthermore, evidence suggests that benzothiazole derivatives can target the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes such as iNOS and COX-2. By suppressing NF-κB activation, these compounds can lead to a downstream reduction in the levels of these inflammatory mediators, thereby exerting their anti-inflammatory effects. nih.gov Some benzothiazole derivatives have also been shown to directly suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net
The analgesic effects of benzothiazole derivatives are closely linked to their anti-inflammatory properties. By reducing inflammation and the production of pain-sensitizing mediators, these compounds can alleviate pain. The inhibition of COX-2 is a well-established mechanism for analgesia. rjeid.com Some studies have reported that certain benzothiazole derivatives exhibit analgesic activity comparable to standard drugs in preclinical models of pain. nih.govjyoungpharm.org
In Vivo Models for Anti-inflammatory Assessment (e.g., rat paw edema)
The primary preclinical in vivo model for evaluating the anti-inflammatory properties of this compound and its derivatives is the carrageenan-induced rat paw edema test. asianpubs.orgnih.govpreprints.org This widely accepted model induces acute inflammation, allowing researchers to measure the efficacy of anti-inflammatory agents. asianpubs.org
In this method, inflammation is induced by injecting a 1% carrageenan saline solution into the sub-plantar surface of a rat's hind paw. asianpubs.orgsphinxsai.com The resulting increase in paw volume, or edema, is measured at various time intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection using a plethysmometer. asianpubs.org The anti-inflammatory effect of the test compound, administered orally or intraperitoneally before the carrageenan challenge, is quantified by comparing the reduction in paw edema to a control group (which receives only the vehicle) and a standard drug group (often treated with a known non-steroidal anti-inflammatory drug, NSAID, like indomethacin or diclofenac sodium). asianpubs.orgnih.govsphinxsai.com
Studies on various benzothiazole derivatives have demonstrated significant inhibition of carrageenan-induced paw edema. nih.govsphinxsai.com For instance, certain 2-aminobenzothiazole derivatives showed significant (P < 0.05–0.001) anti-inflammatory activity in this model. sphinxsai.com One study found that a lead imidazo[2,1-b] nih.govpreprints.orgresearchgate.netthiadiazole derivative significantly reduced paw thickness by 68% (p < 0.001) compared to the carrageenan-only group. asianpubs.org The percentage of edema inhibition is a key parameter calculated in these studies to compare the potency of the synthesized compounds with standard drugs. nih.govresearchgate.net
| Compound | Time Post-Carrageenan | % Inhibition of Edema | Reference Drug | % Inhibition (Reference) |
|---|---|---|---|---|
| Compound 17c | 1 h, 2 h, 3 h | 72%, 76%, 80% | Celecoxib | Not specified in snippet |
| Compound 17i | 1 h, 2 h, 3 h | 64%, 73%, 78% | Celecoxib | Not specified in snippet |
| Compound 5a | Not specified | 68% | Indomethacin | Not specified in snippet |
| Compound 13 | 3 h, 5 h | 62.00%, 52.00% | Indomethacin | 67.00%, 62.00% |
Proposed Molecular Targets and Pathways for Anti-inflammatory/Analgesic Effects
The anti-inflammatory and analgesic effects of many drugs, particularly NSAIDs, are achieved by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govpreprints.org These enzymes are crucial for the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. preprints.org It is proposed that this compound and related benzothiazole derivatives exert their anti-inflammatory effects through a similar mechanism.
Molecular docking studies have been employed to investigate the binding interactions of benzothiazole derivatives with COX enzymes. These computational studies often show excellent binding interactions between the synthesized compounds and the active sites of these enzymes. nih.govpreprints.org For example, certain derivatives have shown high binding energy against the COX enzyme, suggesting a strong inhibitory potential. preprints.org In vitro enzyme inhibitory assays have confirmed that some benzothiazole-based compounds exhibit significant COX-1 and COX-2 inhibitory action, with IC50 values in the micromolar range. preprints.orgresearchgate.net The inhibition of the COX-2 enzyme is particularly desirable as it is primarily responsible for inflammation, while inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects. preprints.org
In addition to COX inhibition, some studies suggest that these compounds may also target other inflammatory mediators. For instance, the inhibition of soybean lipoxygenase (LOX) has been investigated as a possible mechanism of action. researchgate.net Furthermore, molecular docking studies have explored the binding of benzothiazole derivatives to tumor necrosis factor (TNF), a key cytokine in the inflammatory cascade. researchgate.net
Macromolecular Interactions of this compound and its Metal Complexes
The interaction of this compound and its metal complexes with DNA is a significant area of research, providing insights into their potential as anticancer agents. These interactions are typically studied using calf thymus DNA (CT-DNA) as a model. researchgate.netcumhuriyet.edu.tr Various biophysical techniques are employed to characterize the binding mode and affinity, including UV-Visible absorption spectroscopy, fluorescence spectroscopy, and viscometry. researchgate.netresearchgate.net
Studies on metal complexes of benzothiazole-based ligands have revealed that they can bind to DNA primarily through an intercalation mode. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding is often confirmed by:
UV-Visible Spectroscopy: A hypochromic shift (decrease in absorbance) and a bathochromic shift (red shift in wavelength) in the absorption spectra of the complex upon addition of CT-DNA.
Fluorescence Spectroscopy: Quenching of the complex's fluorescence in the presence of increasing amounts of DNA.
Viscometry: A significant increase in the relative viscosity of a DNA solution, which is considered a classic sign of intercalation, as it causes the DNA helix to lengthen. biointerfaceresearch.com
The DNA cleavage ability of these compounds is often investigated using supercoiled plasmid DNA, such as pBR322 or pUC19. researchgate.netbiointerfaceresearch.com Gel electrophoresis is used to monitor the conversion of the supercoiled form (Form I) of the plasmid to the nicked circular (Form II) and linear (Form III) forms. Many benzothiazole metal complexes have demonstrated the ability to effectively cleave supercoiled DNA, often in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or upon exposure to UV light. researchgate.net This suggests an oxidative cleavage mechanism, likely involving the generation of reactive oxygen species such as hydroxyl radicals. researchgate.net
| Complex | Binding Constant (Kb) (M⁻¹) | Proposed Binding Mode | Cleavage Activity |
|---|---|---|---|
| Zn(HMAT)₂ (Thiosemicarbazone) | 3.65 x 10⁷ | Strong binding | Not specified in snippet |
| Cu(II) Benzothiazole Schiff Base Complexes | Not specified | Intercalation | Cleavage of pBR322 DNA |
| Ru(III) Benzothiazole Imine Base Complexes | Not specified | Intercalation | Prominent nuclease activity |
Understanding the interaction of a potential drug candidate with serum albumins is crucial for its pharmacokinetic profile, as these proteins are the primary transporters of many drugs in the bloodstream. mdpi.com Bovine serum albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to human serum albumin (HSA), low cost, and availability. mdpi.compuchd.ac.inunl.edu
The binding of this compound and its analogs to BSA is typically investigated using spectroscopic techniques, primarily fluorescence and UV-visible absorption spectroscopy. cumhuriyet.edu.trpuchd.ac.in BSA has intrinsic fluorescence, mainly due to its tryptophan and tyrosine residues. puchd.ac.in The binding of a ligand to BSA can quench this intrinsic fluorescence. By analyzing the quenching mechanism, one can determine binding constants (Kb), the number of binding sites (n), and thermodynamic parameters (ΔG, ΔH, ΔS). mdpi.compuchd.ac.in
Fluorescence quenching can occur through two main mechanisms: dynamic quenching (collisional) and static quenching (formation of a ground-state complex). mdpi.com For benzothiazole and related derivatives, studies have often indicated a static quenching mechanism, which involves the formation of a ligand-BSA complex. mdpi.compuchd.ac.in The thermodynamic parameters provide further insight into the binding forces:
Negative ΔH and ΔS values suggest that van der Waals forces and hydrogen bonding are the main driving forces in the interaction. mdpi.compuchd.ac.in
Positive ΔH and ΔS values typically indicate hydrophobic interactions.
These studies help to elucidate how the compound will be distributed and transported in the body, which is a critical aspect of preclinical drug development. mdpi.com
Structure Activity Relationship Sar Studies of Substituted 1,3 Benzothiazol 2 Yl Amino Thiourea Derivatives
Impact of Substituent Position and Electronic Nature on Biological Activities
The position and electronic properties of substituents on the [(1,3-benzothiazol-2-yl)amino]thiourea scaffold are pivotal in determining the biological response. Researchers have systematically introduced a variety of functional groups at different positions to probe their effects.
Studies have shown that the introduction of electron-withdrawing groups, such as a nitro or cyano group, at the C-6 position of the benzothiazole (B30560) ring can lead to an increase in antiproliferative activity. nih.gov For instance, benzothiazole acylthiourea derivatives with a nitro group at the C-6 position have demonstrated beneficial antifungal activity. researchgate.net Conversely, the presence of electron-donating groups like methoxy (B1213986) at the C-6 position has also been reported to influence antimicrobial activity. dntb.gov.ua In some cases, a methyl substitution at the C-6 position has been found to be favorable for antifungal activity against certain strains. researchgate.netpcbiochemres.com
The nature of the substituent at the C-2 position also plays a critical role. While the core structure of the article focuses on the amino-thiourea linkage at C-2, it is important to note that in broader studies of 2-substituted benzothiazoles, the type of group at this position is a major determinant of biological effect. nih.govsemanticscholar.org
Table 1: Impact of Substituents at C-6 Position of the Benzothiazole Ring on Biological Activity
| Substituent at C-6 | Biological Activity | Finding |
|---|---|---|
| Nitro (-NO2) | Antifungal, Antiproliferative | Electron-withdrawing groups at this position can enhance activity. nih.govresearchgate.net |
| Cyano (-CN) | Antiproliferative | The presence of a cyano group has been found to increase antiproliferative effects. nih.gov |
| Methoxy (-OCH3) | Antimicrobial | Electron-donating groups can also influence antimicrobial outcomes. dntb.gov.ua |
| Methyl (-CH3) | Antifungal | A methyl group at C-6 showed potent activity against Aspergillus Niger. researchgate.netpcbiochemres.com |
| Thiocyanate (B1210189) (-SCN) | Antibacterial, Antifungal, Antiprotozoal | This group has been associated with high efficiency in inhibiting various microorganisms. mdpi.com |
The thiourea (B124793) moiety is a critical component of the this compound scaffold, and its functionalization significantly modulates the biological profile of the derivatives. The hydrogen bonding capabilities of the NH groups and the sulfur atom are crucial for interacting with biological targets. mdpi.com
The substitution on the terminal nitrogen of the thiourea group has been extensively studied. The introduction of aryl, acyl, and other heterocyclic rings can lead to compounds with a broad spectrum of activities, including antimicrobial and anticancer effects. documentsdelivered.com For example, the presence of electron-withdrawing substituents on an aryl ring attached to the acyl group of benzothiazole acylthioureas has been found to be beneficial for their activity. researchgate.net
Furthermore, the incorporation of bulky groups at the thiourea moiety can sometimes lead to a decrease in activity, suggesting that steric hindrance may play a role in the interaction with the target site. dntb.gov.ua The ability of the thiourea group to act as a flexible linker allows the molecule to adopt various conformations, which can be crucial for binding to different biological receptors. mdpi.com
Table 2: Influence of Functional Groups on the Thiourea Moiety on Biological Activity
| Functional Group on Thiourea Moiety | Biological Activity | Finding |
|---|---|---|
| Aryl groups | Antimicrobial, Anticancer | The electronic nature of substituents on the aryl ring can significantly impact activity. documentsdelivered.com |
| Acyl groups with electron-withdrawing substituents | Antifungal | Found to be beneficial for the antifungal properties of benzothiazole acylthioureas. researchgate.net |
| Phenylisothiocyanate | Entomological, Antibacterial | Derivatives have been screened for their effects against insects and bacteria. nih.gov |
| Benzoyl isothiocyanates | Anticonvulsant | Certain derivatives have shown protection in animal models of seizures. |
| β-bromopropionyl isocyanate | Antibacterial, Antifungal, Antiprotozoal | Resulting ureas have demonstrated in vitro effects against various microorganisms. nih.gov |
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional conformation of this compound derivatives is a key determinant of their biological efficacy. The relative orientation of the benzothiazole ring and the substituted thiourea side chain influences how the molecule interacts with its biological target.
Crystal structure analysis of derivatives has provided insights into their preferred conformations. For example, in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the 4-bromophenyl ring and the benzothiazolyl group are twisted relative to each other, with a dihedral angle of 10.45 (11)°. The thiourea fragment is nearly coplanar with the benzothiazolyl moiety, exhibiting a small dihedral angle of 1.94 (11)°. Such conformational preferences are often stabilized by intramolecular hydrogen bonds, which can lock the molecule into a specific shape that is favorable for biological activity.
Computational methods, such as density functional theory (DFT) and molecular mechanics, are employed to investigate the minimum energy conformations of these derivatives. documentsdelivered.com These studies help in understanding the spatial arrangement of the atoms and the distribution of electronic charge, which are crucial for drug-receptor interactions. Quantitative Structure-Activity Relationship (QSAR) studies have further highlighted the importance of steric parameters and hydrophobicity, both of which are dependent on the molecule's conformation, in determining the anticancer activities of benzothiazole derivatives. documentsdelivered.com The ability of the molecule to adopt a specific conformation that complements the binding site of a target protein is often a prerequisite for its biological function.
Chelation Enhancement Effects on Biological Activity through Metal Complexation
The biological activity of this compound derivatives can be significantly enhanced through complexation with metal ions. The sulfur and nitrogen atoms in the thiourea moiety and the nitrogen atom of the benzothiazole ring act as potential donor sites for chelation with transition metals such as copper, cobalt, nickel, and zinc.
This chelation can lead to the formation of stable metal complexes with altered physicochemical properties, including solubility, lipophilicity, and reactivity. The formation of these complexes can enhance the biological activity of the parent ligand through several mechanisms. According to chelation theory, the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the entire chelate ring. This increased lipophilicity can facilitate the penetration of the complex through the lipid membranes of microorganisms, thereby enhancing its antimicrobial efficacy.
Furthermore, the metal ion itself can be a crucial component of the pharmacophore, interacting with biological targets that the ligand alone cannot. The geometry of the resulting metal complex also plays a vital role in its biological action. For instance, studies on metal complexes of similar thiourea derivatives have revealed geometries such as distorted octahedral, which can influence their interaction with biological macromolecules. nih.gov The chelation can also lead to the generation of reactive oxygen species, which can be another mechanism for their enhanced biological activity.
Table 3: Enhancement of Biological Activity through Metal Complexation
| Metal Ion | Ligand Type | Effect on Biological Activity | Proposed Mechanism |
|---|---|---|---|
| Copper(II), Cobalt(II), Nickel(II) | Thiourea derivatives | Enhanced antimicrobial activity | Increased lipophilicity, altered geometry, interaction with biological targets. nih.gov |
| Silver(I), Gold(I) | Thiourea-derived ligands | Promising anticancer properties | Binding to proteins containing thiols and DNA. |
| Zinc(II) | Aminothiazole Schiff base ligands | Enhanced antimicrobial and antioxidant activity | Chelation phenomenon leading to more biocompatible and active compounds. |
Supramolecular Chemistry and Crystal Engineering of 1,3 Benzothiazol 2 Yl Amino Thiourea Compounds
Intermolecular Hydrogen Bonding Patterns in Crystalline Architectures
The crystal packing of [(1,3-benzothiazol-2-yl)amino]thiourea derivatives is significantly influenced by a network of intermolecular hydrogen bonds. These interactions are the primary driving forces for the self-assembly of molecules into higher-order structures. The presence of multiple hydrogen bond donors (N-H, C-H) and acceptors (O, N, S) within the molecular framework allows for a variety of hydrogen bonding motifs.
In the crystalline state, derivatives of this compound exhibit a range of intermolecular hydrogen bonds that contribute to the stability of the crystal lattice.
A notable intramolecular N-H...O hydrogen bond is frequently observed in these structures, leading to the formation of a pseudo-six-membered ring. acs.orgnih.gov This interaction plays a crucial role in maintaining a nearly planar conformation of the core structure.
Beyond the intramolecular interactions, a network of intermolecular hydrogen bonds dictates the crystal packing. In the structure of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea, molecules are linked into centrosymmetric dimers through weak N-H...S hydrogen bonds. acs.org Similarly, the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea reveals pairs of adjacent molecules interacting through C-H...N, C-H...S, and N-H...S hydrogen bonds. nih.govresearchgate.net These interactions collectively contribute to the formation of molecular layers. nih.govresearchgate.net The molecules in 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea are stabilized by two intermolecular C-H...S and C-H...O hydrogen bonds. mdpi.com
The geometric parameters of these representative intermolecular hydrogen bonds are detailed in the table below.
| Interaction Type | Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
| N-H...S | N1-H1A...S1 | 0.86 | 2.68 | 3.518(2) | 163 |
| C-H...N | C14-H14...N3 | 0.93 | 2.65 | 3.498(3) | 151 |
| C-H...S | C11-H11...S1 | 0.93 | 2.89 | 3.794(3) | 164 |
π-π Stacking Interactions and Aromatic Ring Orientations
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the benzothiazole (B30560) and substituted phenyl moieties play a significant role in the supramolecular assembly of these compounds. The orientation of these aromatic rings relative to each other is a key feature of their crystal structures.
In 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea, the benzothiazole and 4-chlorophenyl rings are not coplanar, exhibiting a dihedral angle of 28.42(8)° between them. acs.org A similar non-planar arrangement is observed in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, where the dihedral angle between the mean planes of the 4-bromophenyl and the benzothiazolyl units is 10.45(11)°. nih.govresearchgate.net
Formation of Supramolecular Assemblies: Dimers, Chains, and Layers
The synergistic interplay of intermolecular hydrogen bonds and π-π stacking interactions leads to the formation of well-organized supramolecular architectures, including dimers, chains, and layers.
In the case of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea, the primary supramolecular motif is a centrosymmetric dimer formed through N-H...S hydrogen bonds. acs.org These dimers represent the fundamental building blocks of the crystal structure.
For 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, a more extended assembly is observed. The combination of C-H...N, C-H...S, and N-H...S hydrogen bonds links the molecules into chains. researchgate.net These chains, further stabilized by weaker interactions, assemble into molecular layers that are parallel to the ac plane of the unit cell. nih.govresearchgate.net This layered arrangement is a common feature in the crystal engineering of such compounds, arising from the directional nature of the hydrogen bonds and the tendency of the planar aromatic systems to stack. In some benzothiazole derivatives, C-H...N contacts can also link molecules into infinite chains.
The formation of these ordered assemblies demonstrates how specific and directional non-covalent interactions can be harnessed to control the solid-state architecture of organic molecules.
Role of Supramolecular Interactions in Stabilizing Molecular Conformations
Supramolecular interactions are instrumental in stabilizing the specific molecular conformations observed in the crystalline state of this compound derivatives. While intramolecular hydrogen bonds, such as the N-H...O interaction forming a pseudo-S(6) ring, are key in defining the initial planarity and conformation of a single molecule, it is the network of intermolecular forces that locks these conformations into a stable, long-range order. acs.orgnih.govresearchgate.net
The formation of robust supramolecular assemblies like dimers and layers effectively restricts the rotational freedom of the single bonds within the molecule. For instance, the thiourea (B124793) moiety in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea is nearly coplanar with the benzothiazolyl moiety, with a very small dihedral angle. nih.govresearchgate.net This planarity is reinforced by the extensive hydrogen bonding network that holds the molecules in a fixed orientation within the crystal lattice.
The adoption of a cis-trans configuration across the thiourea C-N bonds is another conformational feature that is stabilized by the supramolecular environment. acs.org The directional nature of the N-H...S and C-H...N/S hydrogen bonds, coupled with the space-filling requirements of the π-π stacked aromatic rings, creates an energetically favorable environment for a particular conformer. In essence, the crystal lattice represents a state of minimized energy, where the individual molecular conformations are optimized to maximize the strength and number of stabilizing intermolecular interactions. Therefore, the observed supramolecular architecture is a direct reflection of the stabilization of a specific molecular conformation through a multitude of cooperative non-covalent forces.
Emerging Research Directions and Future Perspectives for 1,3 Benzothiazol 2 Yl Amino Thiourea Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Traditional synthetic routes to [(1,3-benzothiazol-2-yl)amino]thiourea and its derivatives often involve the reaction of substituted 2-aminobenzothiazoles with appropriate isothiocyanates. mdpi.com However, current research is pushing towards methodologies that offer greater efficiency, higher yields, and improved sustainability profiles.
One-pot synthesis is a key area of development. For instance, 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea has been successfully synthesized in a single step by reacting benzoyl thiocyanate (B1210189) with 2-aminobenzothiazole (B30445) in dry acetone (B3395972). researchgate.netnih.gov This approach simplifies the procedure and reduces waste by minimizing intermediate isolation steps. Similarly, derivatives have been prepared by reacting potassium thiocyanate with an appropriate acyl chloride to generate an isothiocyanate in situ, which then reacts with 2-aminobenzothiazole in the same reaction vessel. nih.gov
Microwave-assisted synthesis represents another significant advancement, offering a more sustainable and efficient alternative to conventional heating. This technique has been employed to generate derivatives like N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea in high yield (91%), demonstrating its potential to accelerate reaction times and improve energy efficiency. nih.govmdpi.com
Furthermore, solid-phase synthesis methods are being explored to streamline the creation of libraries of these compounds, particularly for biological screening. mdpi.com This approach, which involves attaching the growing molecule to a solid resin support, simplifies purification and allows for the rapid assembly of diverse derivatives. mdpi.com The development of such efficient and clean synthetic strategies is crucial for the sustainable exploration and production of this compound-based compounds for various applications.
| Synthetic Method | Key Features | Example Reactants | Reference |
| One-Pot Synthesis | Single-step reaction, high efficiency, reduced waste. | Benzoyl thiocyanate and 2-aminobenzothiazole. | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficient. | 6-cyano-2ABT, benzylisocyanate, sodium azide (B81097). | nih.govmdpi.com |
| In Situ Reagent Formation | Avoids isolation of unstable intermediates. | Potassium thiocyanate, 4-bromobenzoyl chloride, 2-aminobenzothiazole. | nih.gov |
| Solid-Phase Synthesis | Simplified purification, suitable for library generation. | Resin-bound 2-aminobenzenethiols and amino acids. | mdpi.com |
Exploration of this compound in Advanced Materials Science Applications
The unique structural and electronic properties of this compound derivatives make them attractive candidates for applications in advanced materials science. Their ability to act as ligands for metal ions is a cornerstone of this exploration. The thiourea (B124793) moiety, with its potential oxygen and sulfur donor atoms, combined with the nitrogen atoms of the benzothiazole (B30560) ring, allows for the formation of stable coordination complexes with various transition metals. researchgate.netnih.gov
These metal-organic compounds are being investigated for several applications:
Coordination Chemistry: Researchers are studying how the benzothiazole-thiourea scaffold coordinates with transition metal ions. This research is fundamental to developing new materials with tailored electronic, magnetic, or catalytic properties. nih.gov The resulting complexes can exhibit diverse geometries and coordination modes, influenced by the specific metal ion and substituents on the ligand. mdpi.com
Fluorescent Materials and Sensors: The benzothiazole core is a well-known chromophore. mdpi.com When incorporated into the thiourea structure, it can lead to compounds with interesting photophysical properties. These derivatives are being explored as building blocks for fluorescent sensors capable of detecting specific cations and anions. mdpi.commdpi.com The interaction between the analyte and the thiourea or benzothiazole part of the molecule can induce a change in fluorescence, enabling detection.
Nonlinear Optics and Other Applications: Certain thiourea derivatives have been investigated for their potential in nonlinear optics, a field crucial for technologies like optical switching and frequency conversion. nih.gov Additionally, their chemical stability and reactivity have led to their consideration as components in functional materials such as epoxy resin curing agents. nih.gov
The versatility of the this compound structure provides a rich platform for creating novel materials. Future work will likely focus on fine-tuning their properties through systematic structural modifications to optimize performance in areas like light-emitting devices, catalysis, and smart materials.
Mechanistic Elucidation of Novel Biological Activities and Target Identification
While the broad-spectrum biological activity of benzothiazole-thiourea derivatives is well-documented, a significant emerging research direction is the precise elucidation of their mechanisms of action and the identification of specific molecular targets. nih.govmdpi.com This shift from broad screening to mechanistic studies is critical for developing these compounds into potential therapeutic agents.
Researchers are employing a combination of in vitro assays and in silico modeling to pinpoint how these molecules exert their effects at a cellular level. Key findings include the inhibition of essential enzymes involved in disease progression.
| Biological Activity | Identified Molecular Target / Mechanism | Example Derivative Class | Reference |
| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV. | N-ethyl-UBTs. | mdpi.comsemanticscholar.org |
| Antibacterial | Inhibition of S. aureus tyrosyl-tRNA synthetase (TyrRS). | Benzothiazole-thiourea hybrids. | dntb.gov.ua |
| Anticancer | Inhibition of Glycogen Synthase Kinase-3β (GSK-3β). | N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea. | nih.govnih.govmdpi.com |
| Anticancer | Dual inhibition of VEGFR-2 and BRAF kinase. | Amino-benzothiazole derivatives with 1,3,4-thiadiazole. | nih.gov |
| Anticancer | Inhibition of human 17β-HSD1 cancer cell line. | N-(6-hydroxy-BT-2-yl)-N′-m-hydroxyphenyl-thiourea. | nih.govmdpi.com |
| Enzyme Inhibition | Inhibition of α-chymotrypsin. | N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea (B33335). | nih.govmdpi.com |
Future research will continue to unravel the intricate molecular interactions responsible for these activities. Identifying the specific binding sites and understanding the structure-activity relationships (SAR) are paramount. For example, studies have shown that the substitution pattern on the phenyl ring of N-phenylthiourea derivatives can significantly influence their inhibitory activity against enzymes like α-chymotrypsin. nih.govmdpi.com Such detailed mechanistic knowledge is essential for the rational design of next-generation compounds with enhanced potency and selectivity.
Integration with Nanoscience for Targeted Delivery or Sensing Applications (excluding clinical human trials)
The convergence of nanotechnology with medicinal chemistry offers exciting possibilities for this compound derivatives. Research in this area focuses on using nanoscale systems to enhance the functionality of these compounds for targeted delivery or as highly sensitive sensors, with investigations remaining at the preclinical stage.
One promising approach involves decorating nanoparticles with these molecules. For instance, related 2-(4-aminophenyl)benzothiazole scaffolds have been attached to nanovesicles. mdpi.com This strategy leverages the inherent properties of the benzothiazole derivative, such as its ability to interact with specific biological structures, while using the nanoparticle as a carrier. Such nanoconstructs are being explored for their potential to target specific cells or tissues, which could hypothetically improve the efficacy of a biologically active compound. mdpi.com
In the realm of sensing, the fluorescent properties of benzothiazole derivatives make them ideal candidates for integration into nanosensor platforms. mdpi.com By immobilizing this compound-based probes on nanoparticles or other nanostructures, it may be possible to create highly sensitive and selective optical sensors for various analytes. The large surface-area-to-volume ratio of nanomaterials can amplify the sensor's response, allowing for the detection of very low concentrations of a target substance. While still a nascent field for this specific compound class, the principles established with similar heterocyclic fluorophores suggest a promising future for their use in advanced diagnostic and sensing technologies.
Advanced Computational Modeling for Predictive Design and Optimization of Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the this compound class is a rapidly growing area of research. Advanced computational models are being used to predict the properties of new derivatives, understand their interactions, and guide synthetic efforts, thereby saving time and resources.
Several computational techniques are being applied:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net By analyzing various molecular descriptors (e.g., lipophilicity, electronic properties, size), researchers can build predictive models. farmaciajournal.com These models help in forecasting the activity of unsynthesized derivatives and identifying the key structural features required for a desired biological effect. farmaciajournal.comresearchgate.net
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and reactivity of molecules. dntb.gov.ua For benzothiazole-thiourea derivatives, DFT has been employed to calculate properties like the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity and electronic transitions. dntb.gov.ua This information is valuable for understanding reaction mechanisms and designing molecules with specific electronic or photophysical properties.
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or protein. dntb.gov.ua Docking studies have been instrumental in proposing mechanisms of action for this compound derivatives by predicting their binding modes and affinities within the active sites of targets like tyrosyl-tRNA synthetase and various kinases. dntb.gov.uanih.gov The results guide the optimization of the ligand structure to enhance binding and, consequently, biological activity.
The integration of these computational tools allows for a more rational, hypothesis-driven approach to designing new this compound derivatives with optimized properties for either biological or material science applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(1,3-benzothiazol-2-yl)amino]thiourea derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The primary synthesis involves condensation of 2-aminobenzothiazole with acyl/aroyl isothiocyanates. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 h) yields 1-(4-benzothiazolylphenyl)-3-arylthioureas with yields up to 87% . Solvent choice (e.g., acetone vs. DMF) and stoichiometry are critical; acidification of the reaction mixture post-reaction aids precipitation. TLC monitoring ensures reaction completion .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Combined use of FT-IR (C=S stretch ~1310 cm⁻¹), ¹H/¹³C NMR (amide proton signals at δ ~9–11 ppm), and mass spectrometry (e.g., FABMS for molecular ion peaks) is essential . Elemental analysis validates purity, while X-ray crystallography resolves ambiguities in tautomeric forms or hydrogen bonding .
Q. How do crystallization conditions affect the molecular packing of these thiourea derivatives?
- Methodological Answer : Slow evaporation from ethanol or methanol often produces single crystals suitable for X-ray analysis. Intramolecular hydrogen bonds (e.g., N–H⋯O/S) and π-π stacking between benzothiazole/aryl rings dictate packing motifs. For instance, parallel alignment of benzothiazole and nitrobenzoyl groups (interplanar angle ~1.06°) stabilizes layered structures .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity) or assay conditions. Systematic SAR studies should control for:
- Substituent position (e.g., 6-chloro vs. 4-nitro derivatives) .
- Solubility in biological media (use DMSO/PBS mixtures).
- Standardized MIC assays against Gram-positive/negative bacteria .
Q. How can computational modeling predict hydrogen-bonding patterns in thiourea crystal structures?
- Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen-bond motifs (e.g., D descriptors for chains or R₂²(8) rings). Tools like SHELX refine intermolecular interactions, while Mercury software visualizes packing. For example, N–H⋯O/S bonds in this compound form C(6) chains, stabilizing 3D networks .
Q. What experimental and computational approaches validate tautomeric forms of this compound in solution vs. solid state?
- Methodological Answer :
- Solid-state : X-ray diffraction confirms thione (C=S) dominance due to resonance stabilization .
- Solution : ¹H NMR detects thiol-thione tautomerism via exchange broadening. DFT calculations (e.g., Gaussian09) compare relative energies of tautomers using B3LYP/6-311++G(d,p) basis sets .
Q. How do non-covalent interactions influence the coordination chemistry of these thioureas with transition metals?
- Methodological Answer : The thiocarbonyl group acts as a soft Lewis base, binding to metals like Cu(II) or Pt(II). Chelation studies in DMSO/water mixtures (1:1) monitored by UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry reveal redox activity. Crystal structures of Cu complexes show square-planar geometries with N,S-bridging ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
